molecular formula C12H15Cl2NO4S B11816173 (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

Cat. No.: B11816173
M. Wt: 340.2 g/mol
InChI Key: ZGTSGKVKLXVHQP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid is a chemical compound characterized by its unique structure, which includes a sulfonylamino group attached to a dichlorophenyl ring and a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid typically involves several steps. One common method starts with the preparation of the dichlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino intermediate. This intermediate is subsequently coupled with a methylpentanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dichlorophenyl ring enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid: shares structural similarities with other sulfonylamino compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15Cl2NO4S

Molecular Weight

340.2 g/mol

IUPAC Name

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17)/t10-/m0/s1

InChI Key

ZGTSGKVKLXVHQP-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.